molecular formula C18H11Cl2NO3 B1372411 2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride CAS No. 1160256-75-6

2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride

Cat. No. B1372411
CAS RN: 1160256-75-6
M. Wt: 360.2 g/mol
InChI Key: RMUXKQCTXWKWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride (2-BDMC) is a synthetic compound belonging to the class of quinoline derivatives. It is an important intermediate in the synthesis of various pharmaceuticals, such as anti-malarial drugs and anti-cancer agents. 2-BDMC is also used in the synthesis of other compounds, such as dyes, fragrances, and polymers. The structure of 2-BDMC is composed of a quinoline ring, a benzodioxole moiety, and a carbonyl chloride group, which makes it highly reactive and useful for a variety of synthetic applications.

Scientific Research Applications

Catalytic Asymmetric Reactions

Chiral Pt(II)/Pd(II) pincer complexes, which include a ligand structurally related to 2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride, have been synthesized and utilized in catalytic asymmetric reactions. These complexes exhibit intramolecular C–H⋯Cl hydrogen bonding and have been applied in asymmetric aldol and silylcyanation reactions (Yoon et al., 2006).

Photophysical Properties and Computational Studies

A study on rhenium tricarbonyl complexes based on bidentate heterocyclic N–N ligands, related to 2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride, reported their photophysical properties. This research includes both experimental and computational analysis of these complexes, contributing to the understanding of their optical properties and electronic structure (Albertino et al., 2007).

Synthesis of Novel Compounds

A paper detailed the reaction of 3,4-methylenedioxycinnamic acid, a compound structurally similar to 2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride, with thionyl chloride, leading to the formation of new compounds. This synthesis pathway has been used to produce various structurally complex molecules (Gakhar et al., 1995).

Ligand Behavior in Complexes

The behavior of benzo[h]quinoline, a compound related to 2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride, was analyzed in palladium(II) complexes. The study revealed insights into the interactions and structural properties of these complexes, highlighting the potential for further development of similar compounds (Deeming et al., 1978).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-7-chloro-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2NO3/c1-9-13(19)4-3-11-12(18(20)22)7-14(21-17(9)11)10-2-5-15-16(6-10)24-8-23-15/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUXKQCTXWKWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC4=C(C=C3)OCO4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.